molecular formula C12H14FNO B2491841 1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone CAS No. 385380-85-8

1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone

Cat. No.: B2491841
CAS No.: 385380-85-8
M. Wt: 207.248
InChI Key: GETWGIMLYQVKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone is a useful research compound. Its molecular formula is C12H14FNO and its molecular weight is 207.248. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Voriconazole

1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone is a component in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The synthesis involves setting the relative stereochemistry in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, with excellent diastereoselection (Butters et al., 2001).

Metabolic Pathways

The compound has been studied in the context of enzymatic C-Demethylation in rat liver microsomes. This research is significant for understanding the metabolism of novel compounds, like LC15-0133, a dipeptidyl peptidase-4 inhibitor (Yoo et al., 2008).

Hydrogen-bonding Studies

Hydrogen-bonding patterns in compounds similar to this compound have been analyzed, helping to understand the chemical behavior and potential applications in various fields, including pharmaceuticals (Balderson et al., 2007).

Novel Cathinone Derivative Identification

This chemical has been used in the identification and characterization of novel cathinone derivatives, which are important for forensic and clinical laboratories. This involves advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy (Bijlsma et al., 2015).

Histamine H(3) Receptor Antagonist Synthesis

The compound plays a role in the synthesis of histamine H(3) receptor antagonists. These antagonists are crucial for their therapeutic potential in various neurological disorders (Pippel et al., 2010).

Multi-Component Coupling for Synthesis

It is involved in multi-component coupling reactions, demonstrating its versatility in the synthesis of various bicyclic systems, which are valuable in pharmaceuticals and materials science (Almansa et al., 2008).

Spectroscopic Characterization

Its derivatives have been characterized using various spectroscopic techniques, contributing to our understanding of molecular structures, which is vital in the development of new materials and drugs (Govindhan et al., 2017).

Properties

IUPAC Name

1-(3-fluoro-4-pyrrolidin-1-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-9(15)10-4-5-12(11(13)8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETWGIMLYQVKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.